butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
“Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is an aliphatic linker featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins . Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is characterized by two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .Chemical Reactions Analysis
The compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides . It also undergoes facile polymerization and copolymerization with various unsaturated compounds .Scientific Research Applications
1. Organotin(IV) Complexes
- Application Summary: The compound has been used in the synthesis of organotin(IV) complexes, which have been characterized by elemental analysis and spectral studies .
- Methods of Application: The geometry around the tin atom has been deduced from both solid and solution studies .
- Results or Outcomes: These complexes were tested against different bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method .
2. Synthesis of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- Application Summary: The compound has been used in the synthesis of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
- Methods of Application: The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
- Results or Outcomes: The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
3. Biological Applications
- Application Summary: The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized for biological applications .
- Methods of Application: The geometry around the tin atom has been deduced from both solid and solution studies .
- Results or Outcomes: These complexes were tested against different bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method .
4. Synthesis of 4,4′-Bis [4- (2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- Application Summary: The compound has been used in the synthesis of 4,4′-Bis [4- (2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of 4,4′-Bis [4- (2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- Application Summary: The compound has been used in the synthesis of 4,4′-Bis [4- (2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy
- Application Summary: The compound has been used in the synthesis of {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Future Directions
The future directions for “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” could involve further exploration of its biological activities . Given its ability to undergo a variety of chemical reactions, it could potentially be used in the synthesis of new types of molecules that have antimicrobial activity and are suitable for subsequent clinical trials .
properties
IUPAC Name |
butyl 4-(2,5-dioxopyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-3-10-20-15(19)11-4-6-12(7-5-11)16-13(17)8-9-14(16)18/h4-9H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGUQQGCXJALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
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